A Technical Guide to 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene for Advanced Research
A Technical Guide to 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polyfluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The pentafluorophenyl group, in particular, offers a unique combination of steric bulk, high electronegativity, and metabolic stability, making it a privileged motif in the design of novel therapeutics and advanced materials.[1] 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene (CAS No. 652-30-2) emerges as a specialized, high-value building block, primarily serving as a precursor to the versatile pentafluorobenzaldehyde. The dichloromethyl moiety acts as a masked aldehyde, providing a robust and often high-yielding entry point to this critical synthetic intermediate. This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and core applications, empowering researchers to strategically incorporate this reagent into their synthetic workflows.
Commercial Availability and Procurement
1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene is a specialized chemical and is not as widely stocked as its monochlorinated or non-chlorinated analogues. However, it is available from niche chemical suppliers that focus on fluorinated compounds and advanced building blocks.
Table 1: Commercial Supplier Overview
| Supplier Name | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |
| BLD Pharm | 1-(Dichloromethyl)-2,3,4,5,6-pentafluoro-benzene | 652-30-2 | C₇HCl₂F₅ | 250.98 | Requires cold-chain transportation.[2] |
Note: The availability of this compound can be limited. Researchers are advised to inquire directly with suppliers regarding stock and lead times.
Physicochemical and Safety Profile
Detailed experimental data for 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene is not extensively published. However, a reliable profile can be constructed from the data available from suppliers and by inference from structurally related compounds.
Table 2: Physicochemical Properties
| Property | Value (or Estimated) | Source / Notes |
| CAS Number | 652-30-2 | [2] |
| Molecular Formula | C₇HCl₂F₅ | [2] |
| Molecular Weight | 250.98 g/mol | [2] |
| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from related compounds like benzal chloride and pentafluorotoluene. |
| Boiling Point | Not specified. Estimated to be >200 °C. | Benzal chloride boils at 205 °C.[3] The fluorine substitution would likely increase the boiling point. |
| SMILES | FC1=C(C(Cl)Cl)C(F)=C(F)C(F)=C1F | [2] |
| InChI Key | Not readily available. | - |
| Storage Conditions | Store in a cool, dry, well-ventilated area. | Standard for reactive chlorinated compounds.[4] |
Safety and Handling:
A comprehensive Safety Data Sheet (SDS) for 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene is not publicly available. However, based on the known hazards of analogous compounds such as benzal chloride and other chlorinated aromatic compounds, the following precautions are strongly advised:
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Hazard Statements (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled. Expected to cause severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4]
-
Reactivity: The dichloromethyl group is sensitive to moisture and can hydrolyze to release hydrogen chloride (HCl) gas. It should be handled under an inert atmosphere where possible.
Proposed Synthesis Pathway
The most direct and industrially relevant method for the synthesis of dichloromethyl aromatic compounds is the free-radical chlorination of the corresponding methyl-substituted arene.[3][6] In this case, the starting material would be 2,3,4,5,6-pentafluorotoluene.
Caption: Proposed synthesis of 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene.
Experimental Protocol: Free-Radical Chlorination (Exemplary)
This protocol is adapted from general procedures for the chlorination of toluene derivatives and should be optimized for the specific substrate.[6][7]
-
Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize excess chlorine and evolved HCl.
-
Charging the Reactor: Charge the flask with 2,3,4,5,6-pentafluorotoluene. An inert solvent such as carbon tetrachloride can be used, although modern practices often favor solvent-free conditions if the starting material is a liquid.
-
Initiation: Begin stirring and heat the reaction mixture to a gentle reflux. Irradiate the flask with a UV lamp or add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Chlorination: Introduce a slow stream of chlorine gas (Cl₂) into the reaction mixture. The progress of the reaction can be monitored by weighing the reaction flask to track the mass increase corresponding to the addition of two chlorine atoms per molecule.
-
Work-up: Once the desired weight gain is achieved, stop the chlorine flow and continue to heat and stir for a short period to expel dissolved HCl. Cool the reaction mixture.
-
Purification: The crude product is typically purified by fractional distillation under reduced pressure to separate the desired dichloromethyl product from the starting material, the monochlorinated intermediate, and any over-chlorinated byproducts (e.g., the trichloromethyl derivative).
Core Application: A Masked Precursor to Pentafluorobenzaldehyde
The primary and most valuable application of 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene is its role as a stable precursor to 2,3,4,5,6-pentafluorobenzaldehyde. The hydrolysis of the dichloromethyl group provides a clean and efficient route to the corresponding aldehyde.[3]
Caption: Hydrolysis of the title compound to yield pentafluorobenzaldehyde.
Experimental Protocol: Hydrolysis to Aldehyde (General)
This protocol is based on the well-established hydrolysis of benzal chloride derivatives.[3][8][9]
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction Mixture: To the flask, add 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene and a suitable amount of water.
-
Catalysis: The hydrolysis can be sluggish and is often catalyzed. Common methods include:
-
Base-mediated: Addition of a weak base such as sodium carbonate or calcium carbonate to neutralize the HCl formed and drive the reaction.
-
Phase-Transfer Catalysis: For reactions where the organic substrate has low water solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between the two phases.[8]
-
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture. If a solid base was used, it can be filtered off. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude pentafluorobenzaldehyde can be further purified by distillation or chromatography if necessary.
Conclusion
1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene represents a highly specialized yet valuable reagent for accessing the synthetically important pentafluorobenzaldehyde. While its commercial availability is limited, its synthesis via free-radical chlorination of pentafluorotoluene is a feasible, albeit challenging, process. For research groups in drug discovery and materials science, the ability to generate pentafluorobenzaldehyde in-house from a stable precursor can unlock new avenues for the synthesis of complex, highly fluorinated molecules with potentially enhanced biological or material properties. Understanding the handling, synthesis, and reactivity of this compound is key to leveraging its full synthetic potential.
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